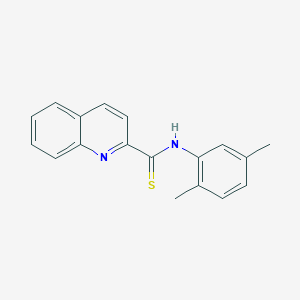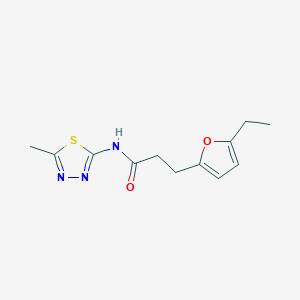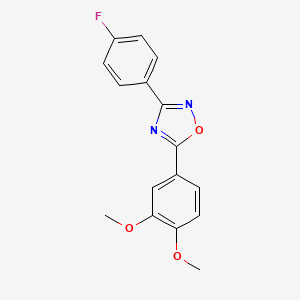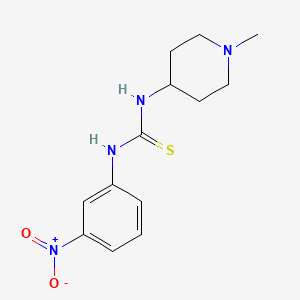
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DPhPSG, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DPhPSG is a small molecule that belongs to the class of NMDA receptor antagonists, which are known to modulate the activity of glutamate, a neurotransmitter that plays a key role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its effects by antagonizing the NMDA receptor, which is a glutamate-gated ion channel that plays a key role in synaptic plasticity and learning and memory processes. By blocking the activity of the NMDA receptor, N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide reduces the influx of calcium ions into the cell, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress, inflammation, and apoptosis in the brain, which can contribute to its neuroprotective effects. Additionally, N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide as a research tool is its specificity for the NMDA receptor, which allows for targeted modulation of glutamate signaling. Additionally, N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have good bioavailability and pharmacokinetic properties, which can facilitate its use in animal models. However, one limitation of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is that it can have off-target effects on other receptors and ion channels, which can complicate data interpretation.
Orientations Futures
There are a number of potential future directions for research on N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective and cognitive-enhancing effects of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, as well as its potential therapeutic applications in human diseases. Finally, more research is needed to evaluate the safety and toxicity of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in animal models and humans.
Méthodes De Synthèse
The synthesis of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction between 3,4-dimethylbenzenesulfonyl chloride and glycine methyl ester hydrochloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonium hydroxide to obtain the final compound.
Applications De Recherche Scientifique
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively in the field of neuroscience due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve cognitive function in animal models of schizophrenia and depression.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-8-9-14(10-13(12)2)18(11-16(17)19)22(20,21)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBHQXTWTCMZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5710515.png)


![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5710528.png)
![2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide](/img/structure/B5710535.png)


![2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5710563.png)


![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)
